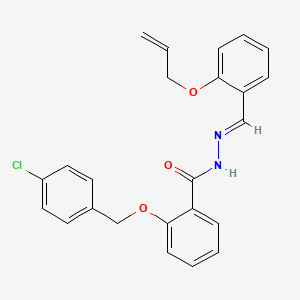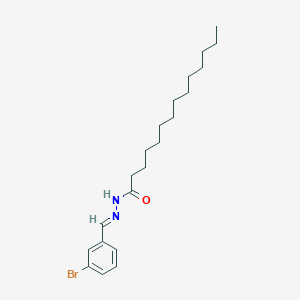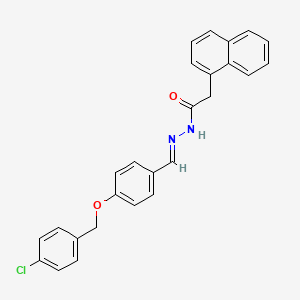
4-((2-Chlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Chlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, a chlorobenzylidene group, and a tolyl group. It is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group is introduced via a condensation reaction between the triazole derivative and 2-chlorobenzaldehyde in the presence of an acid catalyst like acetic acid.
Attachment of the Tolyl Group: The tolyl group is incorporated through a nucleophilic substitution reaction using m-tolylamine and the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding amines.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-((2-Chlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown promise as an antimicrobial and antifungal agent. It inhibits the growth of various bacterial and fungal strains, making it a candidate for the development of new antibiotics and antifungal medications.
Medicine
In medicine, research has indicated potential anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or as intermediates in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-((2-Chlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi. In anticancer applications, it induces apoptosis through the activation of caspases and the mitochondrial pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-Bromobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
- 4-((2-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
- 4-((2-Methylbenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-((2-Chlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzylidene group enhances its antimicrobial activity compared to its bromine or fluorine analogs. Additionally, the tolyl group contributes to its overall stability and reactivity.
Propriétés
Numéro CAS |
613248-78-5 |
|---|---|
Formule moléculaire |
C16H13ClN4S |
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
4-[(E)-(2-chlorophenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4S/c1-11-5-4-7-12(9-11)15-19-20-16(22)21(15)18-10-13-6-2-3-8-14(13)17/h2-10H,1H3,(H,20,22)/b18-10+ |
Clé InChI |
RWSJDDRYTSLTPA-VCHYOVAHSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3Cl |
SMILES canonique |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015705.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12015712.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B12015714.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12015725.png)
![4-{(5E)-4-oxo-5-[(2E)-3-phenyl-2-propenylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12015728.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12015736.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12015738.png)

![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12015747.png)


